molecular formula C18H16N2O5 B6411270 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261936-41-7

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411270
CAS RN: 1261936-41-7
M. Wt: 340.3 g/mol
InChI Key: NBECVZRRPMNVNM-UHFFFAOYSA-N
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Description

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid (5-NPCA) is a compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry and physiology. 5-NPCA is an organic compound containing a nitro group, a pyrrolidine group and a benzoic acid group. It is an important intermediate in the synthesis of a variety of drugs and other compounds. In recent years, 5-NPCA has been studied for its potential applications in the field of medicinal chemistry and has been found to have various biochemical and physiological effects.

Scientific Research Applications

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been found to have potential applications in the field of medicinal chemistry, as it has been shown to have various biochemical and physiological effects. 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has also been studied for its potential applications in the field of biotechnology, as it has been found to be a useful intermediate in the synthesis of a variety of drugs and other compounds.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act by binding to certain receptors in the body, which in turn modulates various biochemical and physiological processes. In particular, it has been found to interact with a variety of G-protein coupled receptors, as well as some nuclear receptors, which may explain its various effects.
Biochemical and Physiological Effects
5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-cancer properties. It has also been found to have an effect on the immune system, as it has been found to modulate the production of various cytokines. In addition, 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable in solution, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive to produce, making it a cost-effective option for research. However, there are some limitations to its use, such as its potential toxicity and its potential to interact with a variety of other compounds.

Future Directions

There are a number of potential future directions for the use of 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. These include further research into its potential applications in the field of medicinal chemistry, as well as research into its potential to be used as a therapeutic agent. Additionally, there is potential for further research into its potential to be used as an intermediate in the synthesis of a variety of drugs and other compounds. Finally, there is potential for further research into its potential effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is achieved using a two-step synthetic pathway. The first step involves the reaction of 3-pyrrolidinylcarbonylphenol with nitric acid in an acid-catalyzed reaction. This produces 5-nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid. The second step involves the reduction of the nitro group to an amine group, resulting in the final product 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. The overall yield of the reaction is typically around 95%.

properties

IUPAC Name

3-nitro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-6-1-2-7-19)13-5-3-4-12(8-13)14-9-15(18(22)23)11-16(10-14)20(24)25/h3-5,8-11H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBECVZRRPMNVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692116
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261936-41-7
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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